4-Amino-3-(pyrimidin-4-yl)butanoic acid
Description
4-Amino-3-(pyrimidin-4-yl)butanoic acid is a non-proteinogenic amino acid derivative featuring a pyrimidine heterocycle at the 3-position of the butanoic acid backbone.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-amino-3-pyrimidin-4-ylbutanoic acid |
InChI |
InChI=1S/C8H11N3O2/c9-4-6(3-8(12)13)7-1-2-10-5-11-7/h1-2,5-6H,3-4,9H2,(H,12,13) |
InChI Key |
DYWLZAAJANVJGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1C(CC(=O)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(pyrimidin-4-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of amidines with α-amino acid alkynyl ketones. This method allows for the formation of pyrimidin-4-yl substituted α-amino acids . The reaction typically requires specific conditions, such as the presence of a base and controlled temperature.
Industrial Production Methods
Industrial production methods for 4-Amino-3-(pyrimidin-4-yl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(pyrimidin-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidinyl butanoic acids.
Scientific Research Applications
4-Amino-3-(pyrimidin-4-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Amino-3-(pyrimidin-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- For example, 4-amino-3-(4-chlorophenyl)butanoic acid shows moderate water solubility, while fluorophenyl derivatives may balance solubility and membrane permeability .
- Biological Activity : Chlorophenyl and fluorophenyl analogs are associated with neurological applications (e.g., baclofen derivatives), whereas sulfur-containing thienyl variants may serve as intermediates in organic synthesis .
- Stability: Fluorinated compounds like (R)-4-amino-3-(4-fluorophenyl)butanoic acid demonstrate enhanced metabolic stability due to the fluorine atom’s electron-withdrawing effects, making them suitable for in vivo studies .
Biological Activity
4-Amino-3-(pyrimidin-4-yl)butanoic acid is an organic compound with significant biological activity, primarily studied for its potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-Amino-3-(pyrimidin-4-yl)butanoic acid is C9H12N2O2. It features an amino group, a pyrimidine ring, and a butanoic acid moiety, which contribute to its diverse biological activities. The compound is often encountered in its dihydrochloride salt form, enhancing solubility and stability for various applications.
Research indicates that 4-Amino-3-(pyrimidin-4-yl)butanoic acid functions primarily as an enzyme inhibitor and receptor modulator. Its ability to interact with specific molecular targets suggests potential therapeutic effects, particularly in treating neurological disorders. The compound's interactions with enzymes or receptors can modulate their activity, leading to various physiological effects.
Enzyme Inhibition
Studies have shown that 4-Amino-3-(pyrimidin-4-yl)butanoic acid may inhibit certain enzymes involved in metabolic pathways. For instance, it has been explored for its potential to inhibit protein kinase B (Akt), a crucial regulator in cell survival and metabolism . The compound's selectivity for Akt over other kinases indicates its potential for targeted therapeutic applications.
Receptor Modulation
The compound has also been investigated for its effects on neurotransmitter receptors. In particular, it has been studied as a GABAB receptor antagonist, which may play a role in pain modulation and antinociception . This property suggests that 4-Amino-3-(pyrimidin-4-yl)butanoic acid could be beneficial in developing analgesics.
Case Studies
-
Inhibition of Protein Kinase B :
- A study demonstrated that modifications to the structure of similar compounds led to the identification of potent inhibitors of PKB. The selectivity and potency of these inhibitors were assessed through various assays, highlighting the importance of structural variations in enhancing biological activity .
-
GABAB Receptor Antagonism :
- Another study examined the effects of related compounds on GABAB receptors in vivo. The results indicated that certain analogs could shift the dose-response curve of baclofen, a GABAB agonist, suggesting that these compounds may effectively modulate receptor activity without direct agonistic effects .
Comparative Analysis
The following table summarizes the structural features and biological activities of 4-Amino-3-(pyrimidin-4-yl)butanoic acid compared to similar compounds:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| 4-Amino-3-(pyrimidin-4-yl)butanoic acid | Pyrimidine ring + Butanoic acid | Potential enzyme inhibitor and receptor modulator |
| 4-Piperidine butyric acid hydrochloride | Piperidine ring instead of pyrimidine | Different cyclic structure affecting reactivity |
| 4-Oxo-4-(3-pyridyl)butanoic acid | Contains a keto group | Lacks amino functionality |
| 3-Amino-3-(pyrimidin-4-yl)butanoic acid | Similar but different position | Variation in amino group's position |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
